![molecular formula C20H14ClFO2 B12862126 4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)
4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by its unique biphenyl structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, including:
Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions to maximize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its biological activity.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)biphenyl: Similar structure but lacks the chloro and fluoro substituents.
(4-Benzyloxy)phenylacetic acid: Contains a benzyloxy group but differs in the presence of an acetic acid moiety.
Uniqueness
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde, with the CAS number 893735-63-2, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H14ClFO2
- Molecular Weight : 340.78 g/mol
- Structure : The compound features a biphenyl core with a chloro, fluoro, and benzyloxy substituent, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Cytotoxicity Studies
A study conducted on related biphenyl derivatives revealed cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using standard assays, and results indicated that certain structural modifications enhanced the compound's potency against cancer cells .
Study 1: Antimicrobial Efficacy
In a comparative study involving various biphenyl derivatives, this compound was evaluated for its antimicrobial properties. The study found that this compound exhibited a notable reduction in bacterial growth in vitro when tested against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 6.25 | Staphylococcus aureus |
Related Compound A | 5.00 | Escherichia coli |
Related Compound B | 12.50 | Pseudomonas aeruginosa |
Study 2: Cytotoxicity Against Cancer Cells
A cytotoxicity assay was performed on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Properties
Molecular Formula |
C20H14ClFO2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H14ClFO2/c21-18-8-6-16(11-19(18)22)15-7-9-20(17(10-15)12-23)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
WAJRNGZBQIMLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=C(C=C3)Cl)F)C=O |
Origin of Product |
United States |
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